4-Methoxy-2-nitrobenzenesulfonyl Chloride

Physical organic chemistry Kinetic analysis Sulfonyl chloride reactivity

Researchers requiring regioselective sulfonylation face inconsistent reactivity with generic sulfonyl chlorides. 4-Methoxy-2-nitrobenzenesulfonyl chloride (CAS 18092-54-1) solves this with its ortho-nitro/para-methoxy push-pull electronic configuration: • Enables predictable regioselective sulfonylation via modulated electrophilicity • Installs Mns protecting group for orthogonal peptide amine protection with UV monitoring • Ortho-nitro accelerates sulfonamide formation vs. meta/para isomers Supplied at ≥93% purity under inert gas; moisture-sensitive solid. Verify HPLC retention against authenticated reference standard to ensure correct regioisomer procurement.

Molecular Formula C7H6ClNO5S
Molecular Weight 251.64 g/mol
CAS No. 18092-54-1
Cat. No. B094077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-nitrobenzenesulfonyl Chloride
CAS18092-54-1
Molecular FormulaC7H6ClNO5S
Molecular Weight251.64 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3
InChIKeyOGHAPVZVXLHURO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-nitrobenzenesulfonyl Chloride: Product Identification


4-Methoxy-2-nitrobenzenesulfonyl chloride (CAS 18092-54-1) is a bifunctional aromatic sulfonyl chloride featuring both an electron-donating 4-methoxy group and an electron-withdrawing 2-nitro group on the benzene ring [1]. This ortho-nitro substitution pattern creates a distinct electronic environment that differentiates it from other regioisomeric methoxy-nitrobenzenesulfonyl chlorides. The compound is a moisture-sensitive crystalline solid (melting point 75–79 °C) supplied commercially with typical purity specifications of ≥93% (GC, argentometric titration) and is stored under inert gas to prevent hydrolytic decomposition [2].

Why Generic Sulfonyl Chlorides Cannot Substitute


Generic aromatic sulfonyl chlorides are not interchangeable with 4-methoxy-2-nitrobenzenesulfonyl chloride for applications requiring predictable regioselective sulfonylation or specific downstream reduction chemistry. The 2-nitro group exerts both a strong electron-withdrawing inductive effect and the potential for subsequent reduction to an amino group, while the 4-methoxy group provides electron donation via resonance. This push–pull electronic configuration uniquely modulates the electrophilicity of the sulfonyl chloride center, affecting reaction rates and product distributions in ways that cannot be replicated by simpler analogs such as 4-nitrobenzenesulfonyl chloride (lacking the methoxy donor) or 4-methoxybenzenesulfonyl chloride (lacking the nitro acceptor) [1]. Substitution with a different regioisomer (e.g., 2-methoxy-4-nitrobenzenesulfonyl chloride, CAS 21320-91-2) alters the ortho/para directing effects and leads to different intermediates in multi-step syntheses, as demonstrated by divergent melting points and chromatographic retention behavior [2].

Quantitative Differentiation Evidence


Hammett ρ Value and Electrophilic Selectivity

In pyridine-catalyzed hydrolysis of aromatic sulfonyl chlorides, the Hammett reaction constant (ρ) quantitatively characterizes the sensitivity of the reaction to substituent electronic effects. The ρ value for p-methoxy-substituted benzenesulfonyl chlorides is 0.406, whereas for p-nitro-substituted analogs, ρ increases to 0.557 [1]. This 37% higher ρ value for nitro-substituted systems indicates substantially greater charge development and transition-state sensitivity to substituents, directly translating to more pronounced electrophilic differentiation in competitive nucleophilic environments. The 4-methoxy-2-nitrobenzenesulfonyl chloride, bearing both substituents, is predicted to exhibit intermediate electrophilicity with unique ortho-nitro steric and electronic modulation not captured by mono-substituted models [2].

Physical organic chemistry Kinetic analysis Sulfonyl chloride reactivity

Radical Chlorine Abstraction Selectivity Profile

In competition experiments measuring chlorine abstraction from substituted benzenesulfonyl chlorides, the p-methoxyphenyl radical exhibits greater selectivity than the p-nitrophenyl radical toward substituted sulfonyl chloride substrates [1]. The relative reactivities, determined across multiple temperatures, show that p-methoxyphenyl radicals yield good Hammett correlations, whereas p-nitrophenyl radicals do not [1]. For a sulfonyl chloride bearing both methoxy and nitro substituents (such as 4-methoxy-2-nitrobenzenesulfonyl chloride), the methoxy group dominates the radical selectivity profile. This means that when this compound participates in radical-chain sulfonylation or serves as a radical trap, the reaction outcome more closely resembles methoxy-substituted systems than nitro-substituted ones [2].

Radical chemistry Mechanistic studies Arenesulfonyl chloride reactivity

Regioisomer Differentiation: Melting Point and HPLC

The positional isomerism of the methoxy and nitro groups critically determines the electronic and steric properties of the sulfonyl chloride. In 4-methoxy-2-nitrobenzenesulfonyl chloride (CAS 18092-54-1), the nitro group is ortho to the sulfonyl chloride, whereas in 2-methoxy-4-nitrobenzenesulfonyl chloride (CAS 21320-91-2), the nitro group is meta to the sulfonyl chloride . This positional difference produces measurable physical property divergence: the 4-methoxy-2-nitro isomer exhibits a melting point of 75–79 °C, whereas the 2-methoxy-4-nitro isomer melts at 90–95 °C—a 15–20 °C elevation attributable to altered crystal packing and intermolecular interactions [1]. Additionally, the two isomers are baseline-resolvable by reverse-phase HPLC, confirming distinct chromatographic behavior [2].

Regioisomer comparison Electrophilic aromatic substitution Synthetic intermediate selection

Ortho-Nitro Acceleration in Sulfonyl Transfer

The ortho-nitro group in 4-methoxy-2-nitrobenzenesulfonyl chloride confers a unique rate enhancement in nucleophilic substitution reactions not observed with para-nitro or meta-nitro analogs. Studies on vicarious nucleophilic substitution of hydrogen in nitroarenes demonstrate that the loss of chloride anion from the sulfonyl chloride occurs much more rapidly than replacement of halogens, methoxy, or phenoxy groups in analogous systems [1]. The ortho-nitro arrangement facilitates a favorable transition-state geometry where the nitro group can participate in stabilizing the developing negative charge, whereas meta- or para-nitro substitution lacks this geometric advantage [2]. Consequently, for amine sulfonylation or sulfonate ester formation, 4-methoxy-2-nitrobenzenesulfonyl chloride reacts more rapidly and with higher conversion than its 2-methoxy-4-nitro isomer under identical conditions.

Ortho effect Sulfonylation kinetics Nucleophilic substitution

Mns vs. Nosyl Protecting Group Utility

4-Methoxy-2-nitrobenzenesulfonyl chloride serves as the precursor to the 2-nitro-4-methoxybenzenesulfonyl (Mns) protecting group for amines, particularly the ε-amino function of lysine in peptide synthesis [1]. Compared to the widely used 4-nitrobenzenesulfonyl (nosyl) group (derived from 4-nitrobenzenesulfonyl chloride), the Mns group incorporates the 4-methoxy substituent, which modulates the electronic character of the sulfonamide and can influence both the protection efficiency and the conditions required for deprotection [2]. The 2-nitro group provides UV chromophoric detection and the potential for reductive cleavage, while the 4-methoxy group attenuates the electrophilicity of the sulfonyl center, reducing undesired side reactions with sensitive peptide functionalities [3].

Peptide chemistry Amine protection Sulfonamide protecting groups

Research and Industrial Application Scenarios


Selective ε-Amino Lysine Protection in Peptide Synthesis

In solid-phase or solution-phase peptide synthesis where lysine side-chain amines must be orthogonally protected, 4-methoxy-2-nitrobenzenesulfonyl chloride is used to install the 2-nitro-4-methoxybenzenesulfonyl (Mns) protecting group. The 4-methoxy substitution attenuates sulfonyl chloride electrophilicity, reducing side reactions during coupling steps, while the 2-nitro group enables UV monitoring and eventual reductive cleavage [1]. Alternative sulfonyl chlorides (e.g., nosyl chloride) lack this balanced electronic profile and may lead to over-sulfonylation or premature deprotection under standard peptide synthesis conditions.

Sulfonamide Drug Candidate Synthesis

For medicinal chemistry programs exploring sulfonamide-based pharmacophores, 4-methoxy-2-nitrobenzenesulfonyl chloride provides a distinct ortho-nitro substitution pattern that influences both the sulfonamide's hydrogen-bonding capacity and its metabolic stability. The ortho-nitro group stabilizes the transition state during sulfonamide formation, accelerating reaction rates relative to meta- or para-nitro isomers [2]. The 4-methoxy group can be retained for additional target interactions or demethylated post-sulfonylation to yield a phenolic handle for further derivatization [3].

Radical-Mediated Sulfonylation with Predictable Selectivity

In synthetic methodologies employing radical-chain sulfonylation or where the sulfonyl chloride serves as a radical trap, 4-methoxy-2-nitrobenzenesulfonyl chloride exhibits selectivity profiles dominated by the 4-methoxy substitution. As demonstrated by chlorine abstraction studies with substituted phenyl radicals, p-methoxyphenyl systems yield good Hammett correlations and higher selectivity than p-nitrophenyl systems [4]. This predictability enables rational design of radical sulfonylation conditions, whereas regioisomers with nitro groups para to the sulfonyl chloride would produce less predictable outcomes [4].

HPLC Method Development for Regioisomer Quality Control

The distinct chromatographic behavior of 4-methoxy-2-nitrobenzenesulfonyl chloride on reverse-phase HPLC columns provides a reliable analytical benchmark for identity verification and purity assessment. As demonstrated on Newcrom R1 columns, this compound is baseline-resolvable from its 2-methoxy-4-nitro regioisomer (CAS 21320-91-2) [5]. Procurement specifications should include HPLC retention time matching against an authenticated reference standard to ensure that the correct regioisomer has been supplied, as the two isomers exhibit a 15–20 °C melting point difference and divergent synthetic utility .

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